BOC-TRANEXAMIC ACID refers to a derivative of tranexamic acid modified with a tert-butyloxycarbonyl (BOC) protecting group. Tranexamic acid is an antifibrinolytic agent commonly used to reduce bleeding in various medical settings. The BOC group enhances the compound's stability and solubility, making it useful in pharmaceutical applications.
Tranexamic acid was originally developed in the 1960s and has since been widely used in clinical settings. The BOC derivative is synthesized to improve the pharmacokinetic properties of tranexamic acid, facilitating its use in controlled drug delivery systems.
BOC-TRANEXAMIC ACID is classified as an organic compound and falls under the category of amino acids and their derivatives. It is primarily utilized in medicinal chemistry and pharmaceutical formulations.
The synthesis of BOC-TRANEXAMIC ACID involves several key steps, typically starting from tranexamic acid itself. The process can include:
An improved synthesis method involves dissolving tranexamic acid in a sodium hydroxide solution, followed by the addition of BOC anhydride. This mixture is heated for several hours, then cooled, filtered, and further purified using solvents like methanolic ammonia .
The molecular structure of BOC-TRANEXAMIC ACID includes:
The molecular formula for BOC-TRANEXAMIC ACID is CHNO. Its molecular weight is approximately 253.31 g/mol.
BOC-TRANEXAMIC ACID can undergo various chemical reactions typical for amino acids and their derivatives, including:
The deprotection reaction typically involves treating the compound with dilute hydrochloric acid or trifluoroacetic acid, leading to the release of the free amino group .
The mechanism by which BOC-TRANEXAMIC ACID exerts its effects involves inhibition of plasminogen activation, which prevents fibrinolysis (the breakdown of blood clots). This action helps maintain hemostasis during surgical procedures or in conditions associated with excessive bleeding.
Studies indicate that tranexamic acid can reduce blood loss significantly during surgeries. For instance, a meta-analysis showed that intravenous administration reduced intraoperative blood loss by approximately 185 ml compared to placebo .
Relevant data from studies indicate high purity levels (e.g., >99% HPLC purity) after synthesis, confirming effective purification methods employed during production .
BOC-TRANEXAMIC ACID finds applications in:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2